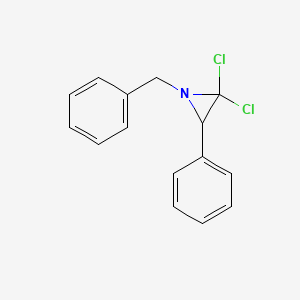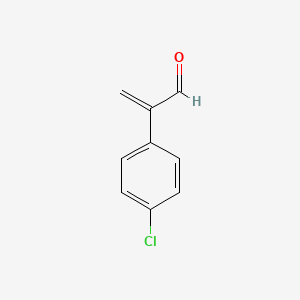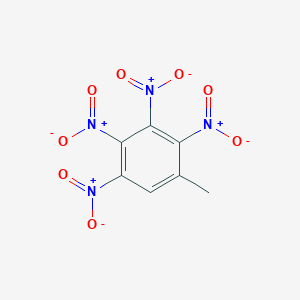
Methyl 4-formyl-5-methylhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formyl-5-methylhept-6-enoate: is an organic compound that belongs to the class of enoate esters It is characterized by the presence of a formyl group, a methyl group, and an unsaturated ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formyl-5-methylhept-6-enoate typically involves the esterification of 4-formyl-5-methylhept-6-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-formyl-5-methylhept-6-enoic acid+methanolacid catalystMethyl 4-formyl-5-methylhept-6-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-formyl-5-methylhept-6-enoate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-formyl-5-methylhept-6-enoic acid.
Reduction: 4-hydroxymethyl-5-methylhept-6-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-formyl-5-methylhept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-formyl-5-methylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is oxidized to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group is reduced to an alcohol by the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds:
Methyl 4-formyl-5-methylhexanoate: Similar structure but lacks the unsaturation in the carbon chain.
Ethyl 4-formyl-5-methylhept-6-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-formyl-5-methylheptanoate: Similar structure but lacks the unsaturation in the carbon chain.
Uniqueness: Methyl 4-formyl-5-methylhept-6-enoate is unique due to the presence of both a formyl group and an unsaturated ester group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
| 113542-31-7 | |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 4-formyl-5-methylhept-6-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-8(2)9(7-11)5-6-10(12)13-3/h4,7-9H,1,5-6H2,2-3H3 |
Clave InChI |
WYKUMHMYAREHRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(CCC(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







